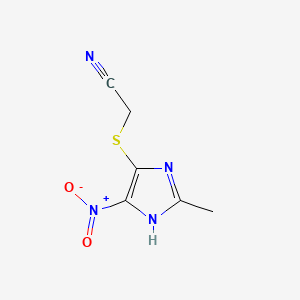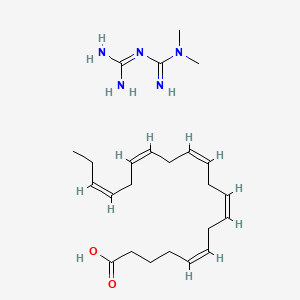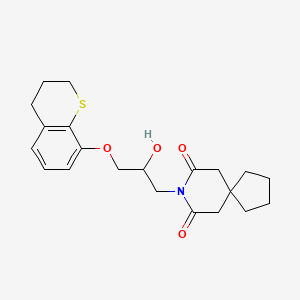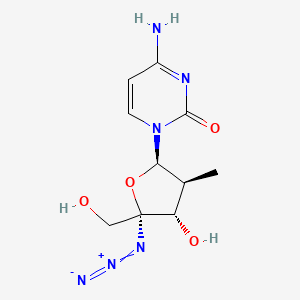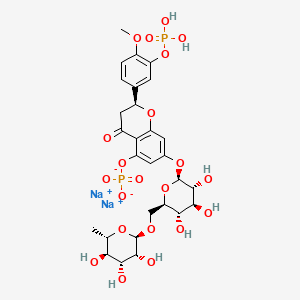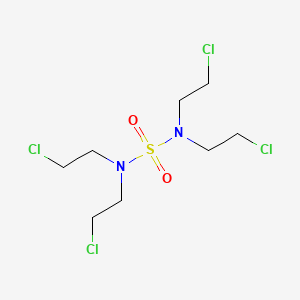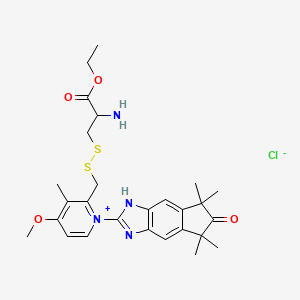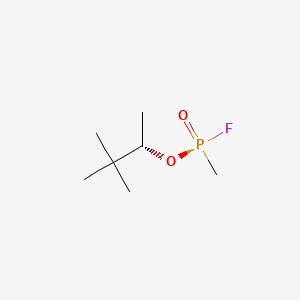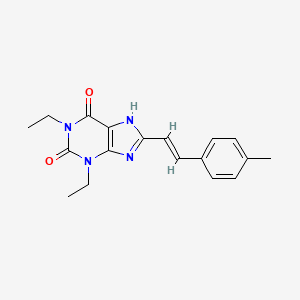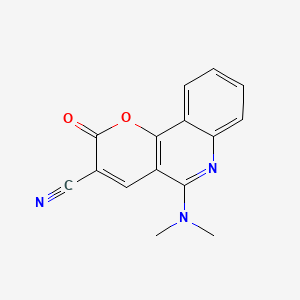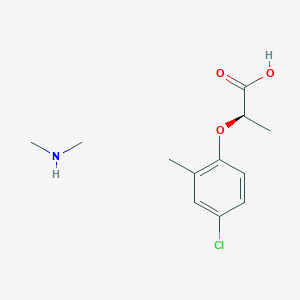
1,4-Dihydro-6-cyclohexyl-1-(4-hydroxy-2-methylphenyl)-4-oxo-3-pyridinecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dihydro-6-cyclohexyl-1-(4-hydroxy-2-methylphenyl)-4-oxo-3-pyridinecarboxylic acid is a synthetic organic compound that belongs to the class of pyridinecarboxylic acids. This compound is characterized by its unique structure, which includes a cyclohexyl group, a hydroxy-methylphenyl group, and a pyridine ring. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dihydro-6-cyclohexyl-1-(4-hydroxy-2-methylphenyl)-4-oxo-3-pyridinecarboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of cyclohexanone with 4-hydroxy-2-methylbenzaldehyde in the presence of a base to form an intermediate, which is then reacted with a pyridine derivative under acidic conditions to yield the final product. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for scalability. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in the production process. Purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
1,4-Dihydro-6-cyclohexyl-1-(4-hydroxy-2-methylphenyl)-4-oxo-3-pyridinecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonyl group may produce an alcohol.
Scientific Research Applications
1,4-Dihydro-6-cyclohexyl-1-(4-hydroxy-2-methylphenyl)-4-oxo-3-pyridinecarboxylic acid has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1,4-Dihydro-6-cyclohexyl-1-(4-hydroxy-2-methylphenyl)-4-oxo-3-pyridinecarboxylic acid involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1,4-Dihydro-6-cyclohexyl-1-(4-hydroxyphenyl)-4-oxo-3-pyridinecarboxylic acid
- 1,4-Dihydro-6-cyclohexyl-1-(4-methylphenyl)-4-oxo-3-pyridinecarboxylic acid
Uniqueness
1,4-Dihydro-6-cyclohexyl-1-(4-hydroxy-2-methylphenyl)-4-oxo-3-pyridinecarboxylic acid is unique due to the presence of both a hydroxy and a methyl group on the phenyl ring, which may confer distinct chemical and biological properties compared to similar compounds. These structural differences can influence the compound’s reactivity, solubility, and interaction with biological targets.
Properties
CAS No. |
92394-48-4 |
|---|---|
Molecular Formula |
C19H21NO4 |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
6-cyclohexyl-1-(4-hydroxy-2-methylphenyl)-4-oxopyridine-3-carboxylic acid |
InChI |
InChI=1S/C19H21NO4/c1-12-9-14(21)7-8-16(12)20-11-15(19(23)24)18(22)10-17(20)13-5-3-2-4-6-13/h7-11,13,21H,2-6H2,1H3,(H,23,24) |
InChI Key |
MKQLPYSJBHETNW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)O)N2C=C(C(=O)C=C2C3CCCCC3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


